(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
This compound is a benzothiazole derivative featuring a 4-bromobenzoyl imino group at position 2, a sulfamoyl (-SO₂NH₂) substituent at position 6 of the benzothiazole ring, and an ethyl acetate ester at position 2. The (Z)-stereochemistry denotes the spatial arrangement around the imino double bond, which may influence its biological activity and physicochemical properties.
Properties
IUPAC Name |
ethyl 2-[2-(4-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O5S2/c1-2-27-16(23)10-22-14-8-7-13(29(20,25)26)9-15(14)28-18(22)21-17(24)11-3-5-12(19)6-4-11/h3-9H,2,10H2,1H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZOAWWHQKZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes a thiazole ring, a sulfonamide group, and a bromobenzoyl moiety, which collectively contribute to its biological activity.
Structural Characteristics
The compound's structure is notable for its combination of functional groups:
- Thiazole Ring : Commonly associated with anticancer properties.
- Sulfonamide Group : Known for its antibacterial effects.
- Bromobenzoyl Moiety : Enhances the compound's interactions with biological targets.
Antibacterial Properties
Compounds similar to (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate have demonstrated significant antibacterial activity. The sulfonamide group is particularly effective against various bacterial strains, making this compound a candidate for further exploration in antibiotic development.
Anticancer Potential
The thiazole moiety is frequently linked to anticancer activity. Research indicates that modifications in the structure of similar compounds can lead to variations in biological efficacy, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Research Findings and Case Studies
- Synthesis and Evaluation : The synthesis of (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent introduction of the sulfonamide group.
- In Vitro Studies : Various studies have assessed the compound's biological activities through in vitro assays, revealing promising results against both bacterial and cancer cell lines. For instance, similar thiazole-based compounds have shown effective inhibition of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's .
- Molecular Docking Studies : Computational methods such as molecular docking have been employed to elucidate the binding interactions between (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate and its biological targets. These studies help optimize the compound's structure for enhanced activity.
Comparative Analysis
A comparative analysis of structurally similar compounds highlights their diverse biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
| Benzothiazole derivatives | Thiazole ring | Anticancer, Antimicrobial |
| Thiazole-based compounds | Thiazole ring | Antifungal, Antimicrobial |
This table illustrates how variations in structural features can lead to different pharmacological properties, underscoring the potential of (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds similar to (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit significant antibacterial activity against various bacterial strains. The sulfonamide group plays a crucial role in this activity, making it a candidate for further pharmacological exploration.
Anticancer Activity
The thiazole moiety in this compound is often linked to anticancer properties. Studies have shown that modifications in the structure can lead to variations in biological activity, highlighting the importance of structure-activity relationships in drug design.
Interaction Studies
Understanding how (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate interacts with biological targets is critical. Techniques such as molecular docking and surface plasmon resonance are utilized to assess binding affinities with relevant enzymes or receptors.
Applications in Medicinal Chemistry
Due to its unique structure and promising biological activities, (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate has several notable applications:
- Therapeutic Agent Development : Its antibacterial and anticancer properties make it suitable for development as a pharmaceutical compound.
- Lead Compound for Modifications : Its unique structure allows it to serve as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Physicochemical Properties
- Solubility : The ethyl ester in the target compound likely offers better lipid solubility than methyl esters (e.g., ), while the hydrobromide salt in analogs improves aqueous solubility .
- Stereochemistry : The (Z)-configuration may confer distinct binding affinities compared to (E)-isomers, though experimental validation is needed.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : React 2-amino-6-sulfamoylbenzo[d]thiazole with 4-bromobenzoyl chloride to form the imine linkage. Ethanol or DMF is often used as a solvent, with glacial acetic acid as a catalyst .
Acetylation : Introduce the ethyl acetate moiety via nucleophilic substitution or esterification. Ethyl acetoacetate is a common precursor, with reflux conditions (8–12 hours) and basification steps to isolate intermediates .
Stereochemical Control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding, confirmed via NOESY NMR or X-ray crystallography .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfamoyl at C6, bromobenzoyl at C2). IR confirms the imine (C=N) stretch (~1600 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological studies) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry .
Q. What is the role of the sulfamoyl group in the compound’s biological activity?
- Methodological Answer : The sulfamoyl group enhances solubility and hydrogen-bonding interactions with target enzymes (e.g., carbonic anhydrase inhibitors). Competitive binding assays (IC₅₀ measurements) and molecular docking (AutoDock Vina) validate its role in activity .
Advanced Research Questions
Q. How can researchers address low yields in the cyclocondensation step during synthesis?
- Methodological Answer :
- Optimized Catalysts : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to accelerate imine formation .
- Microwave Assistance : Reduce reaction time (1–2 hours vs. 8 hours) while maintaining yields >80% .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve reagent solubility .
Q. How to resolve conflicting reports on the compound’s biological activity across studies?
- Methodological Answer :
- Purity Reassessment : Use LC-MS to detect impurities (e.g., unreacted 4-bromobenzoyl chloride) that may skew bioassay results .
- Strain-Specific Testing : Replicate assays in multiple cell lines (e.g., HeLa vs. MCF-7) to account for metabolic variability .
- Dose-Response Curves : Validate EC₅₀ values using standardized protocols (e.g., 72-hour incubation for cytotoxicity assays) .
Q. What strategies are effective for analyzing the compound’s stereochemical stability under physiological conditions?
- Methodological Answer :
- Dynamic NMR : Monitor (Z)-to-(E) isomerization rates in PBS buffer at 37°C .
- Circular Dichroism (CD) : Track conformational changes in chiral environments (e.g., serum proteins) .
- Crystallographic Snapshots : Co-crystallize the compound with target proteins to assess binding-induced stabilization .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold Modification : Replace the bromobenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects .
- Bioisosteric Replacement : Substitute sulfamoyl with phosphonate or carboxylate to modulate polarity .
- In Silico Screening : Use Schrödinger’s Glide to predict binding affinities before synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
